molecular formula C27H41N5O2 B564951 N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine CAS No. 376348-70-8

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

Cat. No.: B564951
CAS No.: 376348-70-8
M. Wt: 467.658
InChI Key: RFEKTEIXVDWMKV-GVWQBGCGSA-N
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Description

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine, also known as this compound, is a useful research compound. Its molecular formula is C27H41N5O2 and its molecular weight is 467.658. The purity is usually 95%.
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Scientific Research Applications

1. Triazole Derivatives in Drug Discovery

Triazole derivatives, including 1,2,4-triazole, have been extensively investigated for their pharmacological significance. These compounds are present in pharmaceuticals and biologically active molecules targeting cancer cells, microbes, and various diseases. The review by Nasri et al. (2021) emphasizes the role of 1,2,4-triazole-containing scaffolds in drug discovery, highlighting the latest strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole. This approach could be crucial for the development of new drug candidates (Nasri, Bayat, Kochia, 2021).

2. Triazole Compounds as Corrosion Inhibitors

Triazole derivatives have also found applications as corrosion inhibitors for metal surfaces. A review by Hrimla et al. (2021) focuses on the design, synthesis, and application of 1,2,3-triazole compounds as corrosion inhibitors. These compounds have demonstrated efficiency in protecting steels, copper, iron, aluminum, and their alloys in aggressive media. Such applications underscore the versatility of triazole derivatives beyond medicinal uses, highlighting their role in materials science (Hrimla, Bahsis, Laamari, Julve, Stiriba, 2021).

3. Triazole Derivatives in Medicinal Chemistry

The broad spectrum of biological activities of 1,2,4-triazole derivatives is further discussed in a literature review by Ohloblina (2022). This review details the synthesis of biologically active 1,2,4-triazole derivatives and their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of 1,2,4-triazoles in developing new therapeutic agents is evident, reinforcing their importance in medicinal chemistry (Ohloblina, 2022).

Properties

IUPAC Name

tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEKTEIXVDWMKV-GVWQBGCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675719
Record name tert-Butyl [(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-70-8
Record name tert-Butyl [(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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